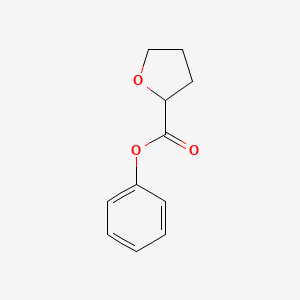
Phenyl oxolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl oxolane-2-carboxylate is a heterocyclic compound featuring a five-membered oxolane ring fused with a phenyl group and a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl oxolane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of phenyl-substituted epoxides with carboxylic acids under acidic or basic conditions. For instance, the reaction of phenyl glycidyl ether with formic acid in the presence of a catalyst such as sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Phenyl oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl oxolane-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylate group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of phenyl oxolane-2-methanol.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles such as amines or thiols replace the oxygen atom, forming new derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and halides under basic or acidic conditions
Major Products:
Oxidation: Phenyl oxolane-2-carboxylic acid.
Reduction: Phenyl oxolane-2-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used
Scientific Research Applications
Phenyl oxolane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of phenyl oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound used .
Comparison with Similar Compounds
Phenyl oxolane-2-carboxylate can be compared with other similar heterocyclic compounds such as:
Oxazoles: These compounds also contain a five-membered ring with one oxygen and one nitrogen atom. They are known for their biological activity and are used in pharmaceuticals.
Oxazolines: Similar to oxazoles but with a different ring structure, oxazolines are used in various industrial applications and as intermediates in organic synthesis.
Thiazoles: These compounds contain a sulfur atom in the ring and are known for their use in dyes, drugs, and agrochemicals
This compound is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
phenyl oxolane-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
FFACSENHYLWWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)
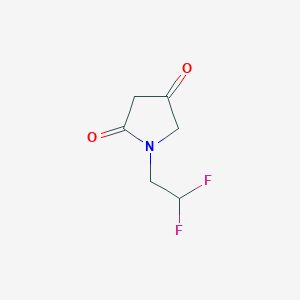

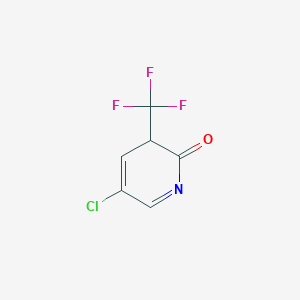
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)
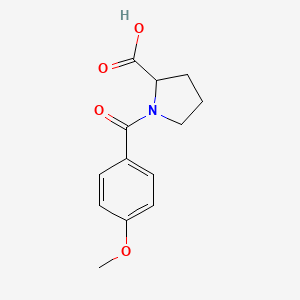

![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)

![N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B12354682.png)
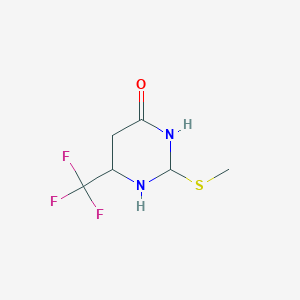
![5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354689.png)
![(3S,4S,5S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12354694.png)
